Antimycobacterial Activity: 500-Fold Difference in Potency Between (S,S)- and (R,R)-Ethambutol
The antimycobacterial activity resides exclusively in the (+)-(S,S)-enantiomer of ethambutol. The (S,S)-enantiomer is approximately 500 times more potent than the (−)-(R,R)-enantiomer against Mycobacterium tuberculosis [1][2]. This potency difference has been consistently reported across multiple independent studies using standard antimycobacterial assays, confirming that the (R,R)-stereoisomer is essentially inactive as a therapeutic agent [3].
| Evidence Dimension | Relative antimycobacterial potency |
|---|---|
| Target Compound Data | (R,R)-ethambutol: 1× (baseline activity, essentially inactive) |
| Comparator Or Baseline | (S,S)-ethambutol: 500× more potent than (R,R)-ethambutol |
| Quantified Difference | 500-fold lower antimycobacterial activity |
| Conditions | Mycobacterium tuberculosis in vitro growth inhibition assays; multiple independent studies |
Why This Matters
Procurement of (R,R)-ethambutol is exclusively for analytical reference or impurity standard applications—it has zero value as a therapeutic agent and cannot substitute for active (S,S)-ethambutol in any antimicrobial application.
- [1] Chiralpedia. Ethambutol: Chirality and Biological Activity. 2022. View Source
- [2] Justia Patents. Enantioselective Methods for Preparing Chiral Amine Intermediates. U.S. Patent Application 20250215465. 2025. View Source
- [3] Kranthi Kumar J, Venkat Narsaiah A. Stereoselective synthesis of tuberculostatic agent (S,S)-ethambutol. Org Commun. 2014;7(1):28-33. View Source
